molecular formula C11H11NO2 B14431172 4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- CAS No. 77580-74-6

4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl-

Cat. No.: B14431172
CAS No.: 77580-74-6
M. Wt: 189.21 g/mol
InChI Key: UQCGNDFZPBLKHJ-UHFFFAOYSA-N
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Description

4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- is a heterocyclic compound that contains an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-acylated amino alcohols: This method involves the reaction of N-acylated amino alcohols with suitable reagents to form the oxazinone ring.

    Condensation reactions: Condensation of phenyl-substituted aldehydes with methyl-substituted amines followed by cyclization can also yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic processes: Using catalysts to enhance the reaction rate and selectivity.

    Continuous flow reactors: Employing continuous flow techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the methyl group at the 4-position.

    4H-1,3-Oxazin-5(6H)-one, 4-methyl-: Lacks the phenyl group at the 2-position.

Uniqueness

4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- is unique due to the presence of both methyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

77580-74-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-methyl-2-phenyl-4H-1,3-oxazin-5-one

InChI

InChI=1S/C11H11NO2/c1-8-10(13)7-14-11(12-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

UQCGNDFZPBLKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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